![molecular formula C8H12I2O4 B14742282 [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate CAS No. 6305-45-9](/img/structure/B14742282.png)
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is a complex organic compound characterized by the presence of two iodoacetate groups attached to a butan-2-yl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate typically involves multi-step organic reactions. One common approach is the esterification of butan-2-ol with iodoacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is then further reacted with another equivalent of iodoacetic acid to yield the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and a controlled temperature environment to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the iodoacetate groups to hydroxyl groups.
Substitution: The iodo groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through its reactive iodoacetate groups. This modification can help in studying the structure and function of these biomolecules.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to modify biological molecules can be harnessed to create targeted therapies or diagnostic tools.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity allows for the creation of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of [(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate involves the reactivity of its iodoacetate groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
[(2S,3R)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate: A stereoisomer with different spatial arrangement of atoms.
[(2R,3S)-3-(2-bromoacetyl)oxybutan-2-yl] 2-bromoacetate: A similar compound with bromine instead of iodine.
[(2R,3S)-3-(2-chloroacetyl)oxybutan-2-yl] 2-chloroacetate: A similar compound with chlorine instead of iodine.
Uniqueness
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate is unique due to the presence of two iodoacetate groups, which confer high reactivity and specificity in chemical and biological reactions. The iodine atoms also provide unique properties, such as increased molecular weight and potential for radiolabeling in imaging studies.
Properties
CAS No. |
6305-45-9 |
|---|---|
Molecular Formula |
C8H12I2O4 |
Molecular Weight |
425.99 g/mol |
IUPAC Name |
[(2R,3S)-3-(2-iodoacetyl)oxybutan-2-yl] 2-iodoacetate |
InChI |
InChI=1S/C8H12I2O4/c1-5(13-7(11)3-9)6(2)14-8(12)4-10/h5-6H,3-4H2,1-2H3/t5-,6+ |
InChI Key |
GYSXLHFQIXJLIN-OLQVQODUSA-N |
Isomeric SMILES |
C[C@H]([C@H](C)OC(=O)CI)OC(=O)CI |
Canonical SMILES |
CC(C(C)OC(=O)CI)OC(=O)CI |
Related CAS |
87-51-4 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



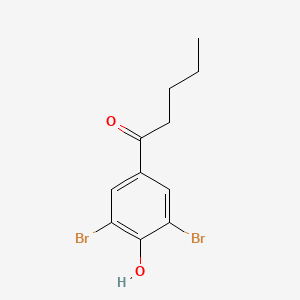

![7-Oxa-1,5-diaza-8-mercurabicyclo[4.2.0]octa-2,5-dien-4-one](/img/structure/B14742220.png)
![Ethyl bis[4-(oxoarsanyl)benzoyl]carbamate](/img/structure/B14742226.png)
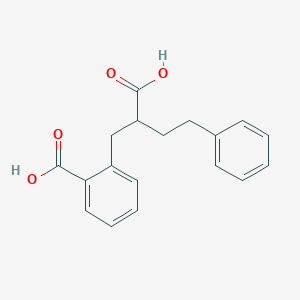
![[(1,3-Benzodioxol-5-ylmethyl)(nitroso)amino]acetonitrile](/img/structure/B14742236.png)
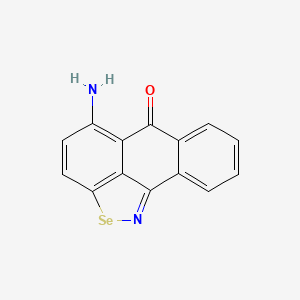
![Ethyl 3-[(3-ethoxy-3-oxopropyl)sulfonylmethylsulfonyl]propanoate](/img/structure/B14742261.png)
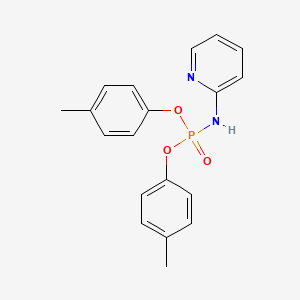
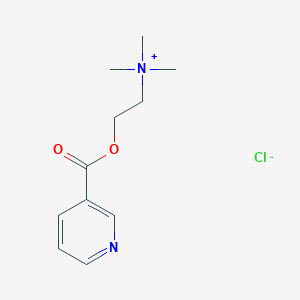
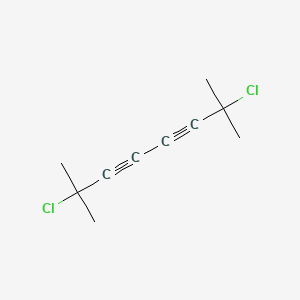
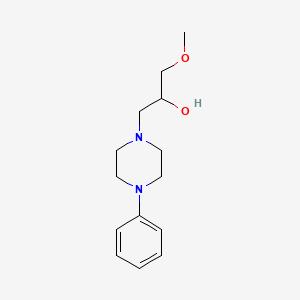
![N-[(4-phenyldiazenylphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B14742278.png)
